molecular formula C18H16OSi B1144203 Sodium triphenylsilanolate CAS No. 16527-35-8

Sodium triphenylsilanolate

Cat. No. B1144203
CAS RN: 16527-35-8
M. Wt: 276.4
InChI Key:
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Description

Sodium triphenylsilanolate is a chemical compound with the CAS Number: 16527-35-8 . It has a molecular weight of 298.39 .


Synthesis Analysis

Sodium silylsilanolates, which can be used for the silylation of aryl halides and pseudohalides in the presence of a palladium catalyst, have been designed, synthesized, and implemented . The method allows a late-stage functionalization of polyfunctionalized compounds with a variety of silyl groups .


Molecular Structure Analysis

The molecular structure of Sodium triphenylsilanolate is represented by the formula C18H15OSi.Na .


Chemical Reactions Analysis

Triphenylsilanolate ligands were found to impart excellent reactivity and outstanding functional group tolerance on molybdenum alkylidyne complexes, which catalyze alkyne metathesis reactions of all sorts .

Scientific Research Applications

Sodium-Ion Batteries

Field

Energy Storage Technology

Application

Sodium-ion batteries (SIBs) have been considered as a potential large-scale energy storage technology, especially for sustainable clean energy like wind, solar, and wave .

Methods of Application

The key to promoting SIBs is developing promising host materials with the ability of fast, stable, and efficient sodium-ion insertion/extraction . The optimization of the electrolyte, the matching of cathode and anode materials, and the construction of sodium-ion full batteries with high-performance, high-safety, and low cost are urgently needed .

Results or Outcomes

However, SIBs face challenges of low specific energy, unsatisfactory rate capability, and short cycling life caused by the heavy mass and large radius of Na+ ions .

Electrolyte Additives for Sodium Ion Batteries

Field

Electrochemical Energy Storage

Application

Adding electrolyte additives in LIBs is a low-cost and efficient method that can enhance the performance of the electrolyte and the interface between the electrode and electrolyte .

Methods of Application

This method is also applicable to SIBs. Various electrolyte additives, including but not limited to carbonate additives, sulfur-containing additives, silicon-containing additives, phosphorus-containing additives and inorganic additives, are used .

Results or Outcomes

These additives impact the electrode-electrolyte interface and the electrochemical performance of SIBs .

Construction Industry

Field

Construction and Material Science

Application

Organofunctional silanes, such as Sodium triphenylsilanolate, have a wide range of applications in the construction industry .

Methods of Application

These compounds are classified roughly to whether the Si-OR bond is expected to remain intact or to be hydrolyzed in the final application . They can be used as binders for foundry-mold sands used in investment and thin-shell castings .

Results or Outcomes

The use of these silanes in the construction industry has led to the development of more durable and efficient materials .

Alkyne Metathesis Catalysts

Field

Organic Chemistry

Application

Sodium triphenylsilanolate can potentially be used in the synthesis of new silyloxy-based alkyne metathesis catalysts .

Methods of Application

These catalysts enable efficient, broad-spectrum reactions at ambient temperature without the need for vacuum or tailor-made substrates .

Results or Outcomes

The development of these catalysts has the potential to significantly improve the efficiency and selectivity of alkyne metathesis reactions .

Future Directions

Sodium-ion batteries are emerging as a viable alternative to lithium-ion battery technology, as their raw materials are economical, geographically abundant, and less toxic . Sodium triphenylsilanolate could potentially play a role in the development of these batteries.

properties

IUPAC Name

sodium;oxido(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXDMWNDEUYXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NaOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium triphenylsilanolate

Citations

For This Compound
44
Citations
T Takiguchi, M Abe, K Takahashi… - Bulletin of the Chemical …, 1966 - journal.csj.jp
The reaction of an excess of sodium triphenylsilanolate with triorganochlorosilanes(trimethyland triphenylchlorosilane), diorganodichlorosilanes(dimethyl-, diphenyl-, methylphenyl- and …
Number of citations: 7 www.journal.csj.jp
MM Chamberlain, GA Jabs… - The Journal of Organic …, 1962 - ACS Publications
… prepared by the reaction of sodium triphenylsilanolate and … and the solution of sodium triphenylsilanolate used immediately. The … of sodium triphenylsilanolate. The reaction mixture was …
Number of citations: 14 pubs.acs.org
AS Hay - The Journal of Organic Chemistry, 1962 - ACS Publications
… prepared by the reaction of sodium triphenylsilanolate and … and the solution of sodium triphenylsilanolate used immediately. The … of sodium triphenylsilanolate. The reaction mixture was …
Number of citations: 259 pubs.acs.org
LM Baker, WL Carrick - The Journal of Organic Chemistry, 1970 - ACS Publications
… made to prepare compound II by reaction of sodium triphenylsilanolate with chromous chloride in tetrahydrofuran. Treatment of the reaction mixture with pentane afforded a light bluish …
Number of citations: 78 pubs.acs.org
VS Chugunov - Bulletin of the Academy of Sciences of the USSR …, 1960 - Springer
… Sodium triphenylsilanolate was prepared from 30 g of triphenylsilanol in 300 ml of benzene and ~ 4 g of metallic sodium. The solution was cooled in ice water, 13.5 g of 1,4-bis(…
Number of citations: 3 link.springer.com
BL Chamberland, AG MacDiarmid - Journal of the American …, 1961 - ACS Publications
… isolated from the reaction of sodium triphenylsilanolate with diiodophenylarsiue …
Number of citations: 10 pubs.acs.org
VS Chugunov - Bulletin of the Academy of Sciences of the USSR …, 1957 - Springer
… We showed earlier [1, 2] that sodium triphenylsilanolate smoothly reacts with silicon … of Interest to carry out the reaction of sodium triphenylsilanolate in a benzene medium with some …
Number of citations: 1 link.springer.com
RN Hammer, JB Kinsinger… - 1962 - apps.dtic.mil
… Bistriphenylsiloxybiscyclopentadienyltitanium was prepared in toluene at 75-90 C from biscyclopentadienyltitanium dihalide and sodium triphenylsilanolate or triphenylsilanol. …
Number of citations: 0 apps.dtic.mil
S Papetti, HW POST - The Journal of Organic Chemistry, 1957 - ACS Publications
… Sodium triphenylsilanolate reacts with triphenylchlorostannaneto form triphenyltriphenylsiloxystannane. p-Trimethylsilylphenylmagnesium bromide reacts with …
Number of citations: 36 pubs.acs.org
T Takiguchi, M Abe, K Urano, T Sakuma - Bulletin of the Chemical …, 1967 - journal.csj.jp
… The reaction of sodium triphenylsilanolate … The reaction of sodium triphenylsilanolate with an equimolar triphenylsiloxytrichlorosilane in dry benzene gave 3, 3…
Number of citations: 3 www.journal.csj.jp

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